molecular formula C6H6ClNO2S B2986118 2-Chloro-6-(methylsulfonyl)pyridine CAS No. 87512-29-6

2-Chloro-6-(methylsulfonyl)pyridine

Cat. No.: B2986118
CAS No.: 87512-29-6
M. Wt: 191.63
InChI Key: LEFPANUISJDYMO-UHFFFAOYSA-N
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Description

2-Chloro-6-(methylsulfonyl)pyridine is a chemical compound with the molecular formula C6H6ClNO2S It is a pyridine derivative characterized by the presence of a chlorine atom at the 2-position and a methylsulfonyl group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(methylsulfonyl)pyridine typically involves the chlorination of 6-(methylsulfonyl)pyridine. One common method includes the reaction of 6-(methylsulfonyl)pyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C6H6NO2S+SOCl2C6H6ClNO2S+SO2+HCl\text{C}_6\text{H}_6\text{NO}_2\text{S} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_6\text{ClNO}_2\text{S} + \text{SO}_2 + \text{HCl} C6​H6​NO2​S+SOCl2​→C6​H6​ClNO2​S+SO2​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(methylsulfonyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: Sulfone derivatives.

    Reduction: Piperidine derivatives.

Scientific Research Applications

2-Chloro-6-(methylsulfonyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(methylsulfonyl)pyridine depends on its specific application. In general, the compound can act as an electrophile in nucleophilic substitution reactions due to the presence of the electron-withdrawing chlorine and methylsulfonyl groups. These groups increase the electrophilicity of the pyridine ring, making it more reactive towards nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-(methylthio)pyridine: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    2-Chloro-4,6-dimethylpyridine: Contains two methyl groups at the 4 and 6 positions.

    2-Chloro-6-(trifluoromethyl)pyridine: Contains a trifluoromethyl group at the 6-position.

Uniqueness

2-Chloro-6-(methylsulfonyl)pyridine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties such as increased polarity and reactivity compared to similar compounds with different substituents. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Biological Activity

2-Chloro-6-(methylsulfonyl)pyridine is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, identified by its CAS number 87512-29-6, is characterized by its pyridine ring substituted with a chloro group and a methylsulfonyl group, which contribute to its unique properties and potential applications.

  • Molecular Formula : C7H8ClNO2S
  • Molecular Weight : 195.66 g/mol
  • Structure : The compound features a pyridine ring with a chlorine atom at the 2-position and a methylsulfonyl group at the 6-position.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. It exhibits activity against various bacterial strains, particularly Gram-positive bacteria. The minimal inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

These results suggest that the compound has bactericidal properties, inhibiting protein synthesis and affecting nucleic acid production pathways, which are critical for bacterial growth and replication .

The mechanism of action for this compound involves its interaction with bacterial ribosomes, leading to the inhibition of protein synthesis. This mode of action is similar to other known antibiotics, making it a candidate for further development as an antibacterial agent .

In Vivo Studies

In vivo studies have demonstrated that this compound can maintain effective concentrations over time. For instance, in a mouse model infected with Mycobacterium tuberculosis, dosing with 200 mg/kg of the compound resulted in sustained exposure levels above the MIC90 for over 24 hours. However, it was noted that while it maintained effective concentrations, it did not significantly reduce bacterial lung burdens compared to standard treatments like rifampin .

Case Study: Efficacy in Tuberculosis Models

A study investigated the efficacy of this compound in a BALB/c mouse model for tuberculosis. Mice were treated with varying doses over a period of time. The results showed that while the compound was well-tolerated, it did not exhibit significant efficacy compared to traditional antitubercular drugs such as rifampin and ethambutol .

Case Study: Antibiofilm Activity

Another area of research focused on the antibiofilm activity of this compound against Staphylococcus aureus biofilms. The compound demonstrated moderate activity in disrupting biofilm formation, which is crucial for treating chronic infections where biofilms are present .

Q & A

Basic Research Questions

Q. What synthetic methodologies are applicable for 2-Chloro-6-(methylsulfonyl)pyridine, and how can reaction conditions be optimized?

While direct synthesis methods for this compound are not explicitly detailed in the reviewed literature, analogous nucleophilic aromatic substitution (SNAR) reactions provide a foundation. For example, demonstrates the synthesis of 2-chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine via SNAR between 2-chloro-6-fluoropyridine and a secondary amine, achieving 84% yield . Applying this methodology, methylsulfonyl groups could be introduced using methylsulfonyl chloride under polar aprotic solvents (e.g., DMF) at 80–100°C. Optimization parameters include:

  • Stoichiometry (1:1.2 molar ratio of starting material to nucleophile)
  • Reaction duration (12–24 hours)
  • Purification via silica gel chromatography Structural validation should employ 1H NMR (to confirm substituent positions) and ESI-MS (for molecular weight verification) .

Q. Which analytical techniques are recommended for characterizing this compound and assessing purity?

  • 1H NMR : Identifies proton environments, particularly deshielded protons near electron-withdrawing groups (e.g., methylsulfonyl) .
  • ESI-MS : Confirms molecular weight and fragmentation patterns .
  • HPLC-UV (254 nm): Assesses purity using a C18 column with acetonitrile/water gradient elution.
  • Elemental Analysis : Validates stoichiometric composition (C, H, N, S, Cl).
  • DSC : Determines melting point consistency (e.g., 33°C for analogous 2-chloro-6-(trifluoromethyl)pyridine) .

Advanced Research Questions

Q. How should contradictory toxicological findings (e.g., species-specific hepatotoxicity) be addressed?

Discrepancies in toxicity profiles, such as bile duct hyperplasia in female rats but not dogs , require a multi-tiered approach:

  • Exposure Consistency : Measure blood/tissue concentrations via LC-MS to confirm dosage accuracy.
  • Metabolomics : Compare species-specific metabolites (e.g., 6-chloropicolinic acid in rats vs. dogs) .
  • In Vitro Models : Use primary hepatocyte cultures or 3D liver spheroids to isolate species-specific responses.
  • Dose-Response Modeling : Establish NOAEL/LOAEL thresholds using chronic feeding studies (e.g., 94-day rat/dog trials ).

Q. What strategies optimize environmental applications of this compound as a nitrification inhibitor?

  • Field Studies : Implement factorial designs varying inhibitor concentration (0–500 ppm) and soil moisture (20–40% water-holding capacity), monitoring N2O fluxes via gas chromatography .
  • Isotopic Tracing : Use 15N-labeled ammonium to differentiate direct inhibition from microbial shifts .
  • Ecotoxicity Mitigation : Periodically quantify residual compound/degradants via HPLC-MS and assess soil microbial diversity via 16S rRNA sequencing .

Q. How can mutagenicity data discrepancies between bacterial and mammalian systems be resolved?

Weak positivity in S. typhimurium TA97/TA98 with metabolic activation vs. mammalian cell negativity suggests:

  • Metabolite Profiling : Identify reactive intermediates (e.g., epoxides) using in vitro microsomal incubations with NADPH.
  • Comet Assay : Evaluate DNA damage in HepG2 cells with/without S9 activation.
  • Molecular Docking : Assess DNA-binding affinity of parent compound and metabolites.

Q. Safety and Regulatory Considerations

Q. What safety protocols are critical for handling this compound derivatives?

  • PPE : Use nitrile gloves, safety goggles, and fume hoods (per GHS Category 6.1 ).
  • Storage : Keep at room temperature in sealed containers (UN 2811, Packing Group III ).
  • Waste Disposal : Incinerate at approved facilities (P501 ).

Q. How do regulatory guidelines inform occupational exposure limits?

  • Netherlands : 10 mg/m³ (8-hour TWA) .
  • USA : Follow TSCA compliance; monitor airborne concentrations via NIOSH Method 2526 .
  • EU : Classified as a developmental toxin (EC 217-682-2 ).

Properties

IUPAC Name

2-chloro-6-methylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-11(9,10)6-4-2-3-5(7)8-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFPANUISJDYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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